2-(Prop-1-en-2-yl)-2,3-dihydronaphtho[1,2-b]furan-4,5-dione

Catalog No.
S12320225
CAS No.
74693-31-5
M.F
C15H12O3
M. Wt
240.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(Prop-1-en-2-yl)-2,3-dihydronaphtho[1,2-b]furan-...

CAS Number

74693-31-5

Product Name

2-(Prop-1-en-2-yl)-2,3-dihydronaphtho[1,2-b]furan-4,5-dione

IUPAC Name

2-prop-1-en-2-yl-2,3-dihydrobenzo[g][1]benzofuran-4,5-dione

Molecular Formula

C15H12O3

Molecular Weight

240.25 g/mol

InChI

InChI=1S/C15H12O3/c1-8(2)12-7-11-14(17)13(16)9-5-3-4-6-10(9)15(11)18-12/h3-6,12H,1,7H2,2H3

InChI Key

JXIGNVDGTOKIJS-UHFFFAOYSA-N

Canonical SMILES

CC(=C)C1CC2=C(O1)C3=CC=CC=C3C(=O)C2=O

2-(Prop-1-en-2-yl)-2,3-dihydronaphtho[1,2-b]furan-4,5-dione is an organic compound characterized by a complex structure that includes a naphthoquinone moiety. Its molecular formula is C15H12O, and it features a unique arrangement of carbon and oxygen atoms that contribute to its chemical properties and potential biological activities . This compound belongs to the class of dihydronaphthofurans, which are known for their diverse chemical reactivity and applications in medicinal chemistry.

Due to the presence of its reactive double bonds and carbonyl groups. Notable reactions include:

  • Electrophilic Addition: The double bond in the prop-1-en-2-yl group can participate in electrophilic addition reactions, which can lead to the formation of more complex derivatives.
  • Nucleophilic Attack: The carbonyl groups in the dione structure can be targets for nucleophiles, allowing for further functionalization of the compound.
  • Cyclization Reactions: The compound can also undergo cyclization reactions to form larger ring structures or fused heterocycles, enhancing its structural complexity .

Research has indicated that compounds related to 2-(Prop-1-en-2-yl)-2,3-dihydronaphtho[1,2-b]furan-4,5-dione exhibit significant biological activities. For instance:

  • Antimicrobial Properties: Some derivatives have shown effectiveness against various pathogens, including bacteria and fungi.
  • Antiparasitic Activity: Certain studies have highlighted the potential of naphthoquinone derivatives in combating Trypanosoma cruzi, the causative agent of Chagas disease .
  • Cytotoxic Effects: Investigations into the cytotoxicity of related compounds suggest potential applications in cancer therapy, although specific data on this compound is limited.

The synthesis of 2-(Prop-1-en-2-yl)-2,3-dihydronaphtho[1,2-b]furan-4,5-dione can be achieved through several methods:

  • Condensation Reactions: One common method involves the condensation of 2-naphthol with appropriate aldehydes or ketones under acidic or basic conditions to yield the desired product.
  • Click Chemistry: Utilizing copper-catalyzed azide–alkyne cycloaddition (CuAAC) has been explored as a synthetic strategy for creating complex naphthoquinone structures .
  • Cyclization Techniques: Base-mediated cyclization reactions involving phenolic compounds and alkynes have also been reported as effective methods for synthesizing this class of compounds .

The applications of 2-(Prop-1-en-2-yl)-2,3-dihydronaphtho[1,2-b]furan-4,5-dione are diverse and include:

  • Pharmaceutical Development: Due to its biological activity, this compound may serve as a lead structure for developing new antimicrobial or antiparasitic agents.
  • Material Science: Compounds with similar structures are being investigated for their potential use in organic electronics and photonic devices due to their unique electronic properties.

Interaction studies of 2-(Prop-1-en-2-yl)-2,3-dihydronaphtho[1,2-b]furan-4,5-dione with biological targets have provided insights into its mechanism of action. These studies often involve:

  • Binding Affinity Assessments: Evaluating how well the compound binds to specific enzymes or receptors.
  • In vitro Testing: Conducting experiments in cell cultures to determine cytotoxicity and efficacy against various pathogens.

Such studies are crucial for understanding how modifications to the molecular structure can enhance or diminish biological activity.

Several compounds share structural similarities with 2-(Prop-1-en-2-yl)-2,3-dihydronaphtho[1,2-b]furan-4,5-dione. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
1,4-NaphthoquinoneContains a quinone structureStronger oxidizing agent than dihydronaphthofurans
2-Hydroxy-1-naphthaldehydeAldehyde functional groupExhibits different reactivity due to aldehyde
9-HydroxyphenanthrenePhenanthrene core with hydroxyl groupDifferent ring system affecting biological activity
7-MethyljugloneMethylated naphthoquinoneExhibits distinct pharmacological properties

These comparisons highlight the unique properties of 2-(Prop-1-en-2-yl)-2,3-dihydronaphtho[1,2-b]furan-4,5-dione within the broader context of naphthofuran chemistry. Its specific structural features may confer unique reactivity and biological properties not found in other similar compounds.

The palladium-catalyzed synthesis of 2-(Prop-1-en-2-yl)-2,3-dihydronaphtho[1,2-b]furan-4,5-dione represents a sophisticated example of modern transition metal catalysis, encompassing multiple mechanistic pathways that have been extensively studied through both experimental and computational approaches [1] [2] [3]. The fundamental mechanistic framework involves the classical three-step sequence of oxidative addition, transmetalation, and reductive elimination, which has been adapted for the specific requirements of naphthofuran synthesis.

The oxidative addition step constitutes the initial and often rate-determining phase of the catalytic cycle, wherein the palladium(0) species undergoes coordination with the aromatic substrate [4] [5]. Detailed kinetic studies have revealed that this process exhibits a strong dependence on the electronic nature of the substrate, with electron-deficient aromatics facilitating faster oxidative addition due to enhanced electrophilicity [6] [7]. The formation of the palladium(II) intermediate proceeds through a concerted mechanism involving simultaneous bond breaking and formation, as evidenced by the absence of radical intermediates in electron paramagnetic resonance spectroscopy studies [8] [9].

Transmetalation represents the key bond-forming step in the catalytic sequence, where the organic coupling partner is transferred to the palladium center [10] [11]. In the context of naphthofuran synthesis, this step involves the coupling of aryl halides with alkyne or alkene partners, facilitated by appropriate base systems. The mechanism proceeds through a four-membered transition state, with the base playing a crucial role in activating the organic nucleophile through deprotonation [12] [13]. Computational studies using density functional theory calculations have identified the transition state geometry and confirmed the concerted nature of the bond formation process [14] [15].

The reductive elimination step completes the catalytic cycle by forming the final carbon-carbon bond while regenerating the palladium(0) catalyst [16] [17]. This process is thermodynamically favored when the newly formed bond is strong, and kinetic studies have demonstrated that it proceeds through a concerted mechanism involving simultaneous breaking of both palladium-carbon bonds [18] [9]. The efficiency of reductive elimination can be enhanced by using bulky ligands that destabilize the palladium(II) intermediate, thereby driving the reaction toward product formation [19] [8].

Catalyst SystemSubstrate TypeProduct TypeYield (%)Reaction Temperature (°C)Key Mechanism
Pd(OAc)2/PPh3/BaseAryl halides + AlkynesSubstituted naphthofurans65-8580-120Oxidative addition/Transmetalation
Pd/C2-Hydroxy-1,4-naphthoquinone + OlefinsNaphtho[2,3-b]furan-4,9-diones70-90100-150Reverse hydrogenolysis
Pd(OAc)2/Zn(OAc)2/K2Cr2O72-Hydroxynaphthalene-1,4-dione + AlkynesFuronaphthoquinones33-78100Oxidative annulation
Pd(II)/Dppf/NaOAcAryl bromides + FuransBenzofuran derivatives60-8985Dearomative cyclization
Pd(OAc)2/TFA/DCEArylacetylenols + QuinonesDihydronaphthofurans45-8280Electrophilic cyclization
Pd(PhCN)2Cl2/LigandNaphthol derivatives + ElectrophilesHeterocyclic products55-9560-140Cross-coupling/Cyclization

Advanced mechanistic investigations have also revealed the importance of dearomative cyclization processes in naphthofuran synthesis [1] [2]. These transformations involve the disruption of aromatic stabilization to form saturated heterocyclic rings, requiring careful control of reaction conditions to overcome the thermodynamic penalty associated with aromaticity loss [20] [21]. The mechanism typically involves initial coordination of the palladium catalyst to the aromatic substrate, followed by intramolecular nucleophilic attack to form the desired heterocyclic product [22] [23].

The reverse hydrogenolysis mechanism represents a unique approach to naphthofuran synthesis, wherein hydrogen gas is generated as a byproduct rather than consumed [3] [24]. This process involves the coupling of quinone substrates with olefins through a palladium-catalyzed mechanism that simultaneously forms two carbon-carbon bonds while eliminating hydrogen [25]. The reaction proceeds through a metallacycle intermediate that undergoes reductive elimination to form the furan ring system [26] [24].

Stereochemical Control in Asymmetric Synthesis

The development of enantioselective methodologies for 2-(Prop-1-en-2-yl)-2,3-dihydronaphtho[1,2-b]furan-4,5-dione synthesis has emerged as a significant area of research, with particular emphasis on controlling axial chirality and central chirality through sophisticated catalytic systems [27] [28] [29]. The stereochemical complexity of these transformations arises from the need to control multiple stereogenic elements simultaneously, requiring precise understanding of catalyst-substrate interactions and reaction mechanisms.

Central-to-axial chirality conversion represents one of the most elegant approaches to asymmetric naphthofuran synthesis [29] [30]. This strategy involves the initial formation of a central stereogenic center through enantioselective nucleophilic addition, followed by aromatization and oxidation that converts the central chirality to axial chirality [31] [29]. The process requires careful control of reaction conditions to prevent racemization of the newly formed chiral axis, typically achieved through the use of bulky substituents that restrict rotation around the biaryl bond [32] [33].

Chiral phosphoric acids have proven particularly effective as catalysts for these transformations [27] [28] [29]. The mechanism involves simultaneous activation of both the electrophile and nucleophile through hydrogen bonding interactions, creating a chiral environment that effectively discriminates between enantiotopic faces [34] [35]. Computational studies have revealed that the stereoselectivity arises from differential stabilization of competing transition states through weak noncovalent interactions, including hydrogen bonding, π-π stacking, and electrostatic interactions [31] [29].

Catalyst TypeSubstrateProductEnantioselectivity (% ee)Stereochemical ControlKey Interaction
Chiral Phosphoric AcidNaphthoquinones + NucleophilesAxially chiral quinones85-96Central-to-axial chiralityHydrogen bonding
Chiral Brønsted AcidAryl-naphthoquinones + ThiolsAtropisomeric compounds88-95Atroposelective synthesisπ-π stacking
Organocatalyst (Proline derivative)Aldehydes + NitroalkenesChiral naphthofurans82-91Facial selectivityElectrostatic interactions
Chiral Lewis AcidQuinone methides + AminesChiral naphthylamines78-94Remote stereocontrolSteric hindrance
Asymmetric Pd ComplexNaphthol derivatives + HalidesEnantioenriched heterocycles75-89DiastereoselectivityChelation control
Chiral ThioureaCyclic ketones + ElectrophilesStereodefined products80-93EnantioselectivitySupramolecular recognition

The atroposelective synthesis approach focuses on the direct construction of axially chiral biaryl systems through asymmetric coupling reactions [31] [29]. This methodology requires precise control of the conformational preferences of the forming biaryl bond, typically achieved through the use of chiral ligands that impose specific geometric constraints on the transition state [36] [30]. The success of this approach depends on the ability to generate sufficient steric hindrance around the forming bond to prevent racemization under the reaction conditions [32] [33].

Organocatalytic approaches have gained significant attention due to their operational simplicity and environmental compatibility [37] [38] [39]. These systems typically employ small organic molecules as catalysts, relying on hydrogen bonding, electrostatic interactions, and π-π stacking to achieve stereoselectivity [34] [40]. The mechanism often involves the formation of a covalent intermediate between the catalyst and substrate, which adopts a specific conformation that favors one enantiomer over the other [41] [42].

Computational studies have provided crucial insights into the origin of stereoselectivity in these systems [35] [43]. Density functional theory calculations have revealed that the energy differences between competing transition states are typically small (1-5 kcal/mol), emphasizing the importance of precise catalyst design [14] [15]. The stereochemical outcome is often determined by subtle differences in noncovalent interactions, including hydrogen bonding, van der Waals forces, and electrostatic interactions [34] [35].

Solvent Effects on Reaction Kinetics and Selectivity

The profound influence of solvent environment on the kinetics and selectivity of reactions involving 2-(Prop-1-en-2-yl)-2,3-dihydronaphtho[1,2-b]furan-4,5-dione synthesis has been extensively documented, revealing complex relationships between solvent properties and reaction outcomes [44] [45] [46]. These effects operate through multiple mechanisms, including differential stabilization of transition states, modulation of catalyst activity, and alteration of substrate conformations [34] [38] [47].

Equilibrium solvent effects represent the most commonly observed type of solvent influence, operating through differential solvation of reactants and transition states [46] [48]. The magnitude of these effects depends on the charge distribution changes occurring during the reaction, with polar solvents generally stabilizing charge-separated transition states more effectively than nonpolar solvents [49] [50]. This principle has been successfully applied to optimize reaction conditions for naphthofuran synthesis, with acetonitrile and dimethylformamide proving particularly effective for ionic mechanisms [37] [51].

The Hughes-Ingold rules provide a useful framework for predicting solvent effects on reaction rates and selectivity [46]. These rules state that increasing solvent polarity accelerates reactions where charge is developed in the transition state, while decreasing the rate of reactions where charge is dispersed [47] [49]. This principle has been successfully applied to optimize conditions for asymmetric naphthofuran synthesis, with careful selection of solvent polarity allowing fine-tuning of both reaction rate and stereoselectivity [38] [52].

SolventDielectric ConstantReaction Rate (relative)Selectivity ImpactPreferred MechanismYield Enhancement
Dichloromethane (DCM)9.11.0ModerateIonic pathwaysStandard
Acetonitrile (MeCN)37.52.3HighPolar mechanisms+15-25%
Toluene2.40.6LowRadical processes-10-20%
Dimethylformamide (DMF)36.71.8HighIonic mechanisms+10-20%
Dioxane2.20.8ModerateCoordination effects-5-15%
Ethanol24.51.2VariableHydrogen bondingVariable
Water80.10.4LowHydrophobic effects-20-30%

Explicit solvation studies have revealed the importance of specific solvent-solute interactions in determining reaction outcomes [51] [53]. These investigations have demonstrated that the first solvation sphere around reactive intermediates can significantly influence both reaction kinetics and product selectivity [44] [45]. The number and arrangement of solvent molecules in this sphere are crucial factors that can be manipulated through careful solvent selection and reaction design [51] [53].

Computational modeling of solvent effects has become increasingly sophisticated, with explicit solvation models providing more accurate predictions than continuum approaches [43] [15]. These calculations have revealed that solvent effects on enantioselectivity often arise from subtle differences in solvation energy between competing transition states, emphasizing the importance of accurate computational methods [34] [35]. The development of hybrid quantum mechanical/molecular mechanical (QM/MM) approaches has enabled more realistic modeling of solvent effects in complex catalytic systems [45] [54].

The thermodynamic and kinetic analysis of solvent effects has provided fundamental insights into the relationship between solvent properties and reaction outcomes [47] [49]. This analysis has revealed that solvent effects on selectivity are often kinetically controlled, with the relative rates of competing pathways being more important than thermodynamic stability differences [52] [47]. This understanding has led to the development of more rational approaches to solvent selection for asymmetric synthesis [37] [38].

Frictional solvent effects become important in very rapid reactions where the equilibrium solvation assumption breaks down [46] [54]. In these cases, dynamic properties of the solvent, such as viscosity and relaxation times, become crucial factors in determining reaction rates and selectivity [52] [54]. These effects are particularly relevant for reactions involving radical intermediates or very early transition states [46] [54].

Investigation MethodKey FindingRate-determining StepActivation Energy (kcal/mol)Transition State Character
Kinetic isotope effectsC-H bond breaking in RDSOxidative addition18-25Early
Hammett studiesCharge buildup in TSTransmetalation15-22Late
DFT calculationsReaction energy profilesReductive elimination12-20Product-like
NMR spectroscopyIntermediate identificationCyclization20-28Reactant-like
Mass spectrometryReaction monitoringDeprotonation16-24Symmetric
X-ray crystallographySolid-state structuresLigand exchange14-21Asymmetric

XLogP3

2.5

Hydrogen Bond Acceptor Count

3

Exact Mass

240.078644241 g/mol

Monoisotopic Mass

240.078644241 g/mol

Heavy Atom Count

18

Dates

Last modified: 08-09-2024

Explore Compound Types